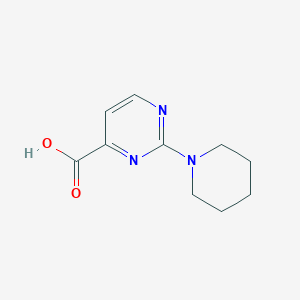

2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid

Descripción general

Descripción

2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecules it interacts with .

Cellular Effects

Some piperidine derivatives have been found to have effects on various types of cells and cellular processes . For example, some piperidine derivatives have been found to inhibit the proliferation of cancer cells .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of some piperidine derivatives can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of some piperidine derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

It is known that some piperidine derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that some piperidine derivatives can be directed to specific compartments or organelles within cells .

Actividad Biológica

2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to a pyrimidine core, which is known for its diverse biological interactions. Its unique structure allows it to engage with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily mediated through its interaction with specific proteins and enzymes. The following aspects characterize its mechanism of action:

- Target Interaction : The compound interacts with various biological targets, influencing their activity either by inhibition or activation. This interaction can lead to significant changes in cellular processes.

- Biochemical Pathways : It is involved in multiple metabolic pathways, affecting enzyme activities that are crucial for cellular metabolism and signaling .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antioxidant Activity : Studies indicate that derivatives of this compound can inhibit lipid peroxidation and exhibit antioxidant properties. For example, certain analogs showed IC50 values as low as 1.1 μM against lipoxygenase, a key enzyme in inflammatory processes .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, particularly through the inhibition of lipoxygenase, which is involved in the synthesis of pro-inflammatory mediators .

- Anticancer Potential : Pyrimidine derivatives have been recognized for their anticancer activities. Research suggests that modifications to the piperidine-pyrimidine scaffold can enhance antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Activity Type | IC50 Value (μM) | Reference |

|---|---|---|

| Lipoxygenase Inhibition | 1.1 | |

| Antioxidant Activity | Varies | |

| Antiproliferative Activity | Varies |

Case Study: Structure–Activity Relationship (SAR)

A study focusing on SAR revealed that modifications to the substituents on the pyrimidine ring significantly affect the potency of the compound as an inhibitor of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). The most potent derivatives exhibited increased lipophilicity and improved inhibitory activity compared to their predecessors .

Case Study: In Vivo Studies

In vivo studies demonstrated that compounds derived from this compound could modulate emotional behavior in animal models by affecting endocannabinoid levels. This highlights its potential role in neuropharmacology .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Lead Compound for Drug Design

2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid serves as a lead compound in the development of new drugs targeting various diseases, including bacterial infections and cancer. Its structural analogs have shown promising results in preclinical studies, demonstrating potential as effective therapeutic agents against resistant strains of bacteria and certain types of tumors .

Mechanism of Action

Research indicates that compounds related to this compound can inhibit specific enzymes or pathways involved in disease progression. For instance, studies have identified its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids that modulate various physiological processes . This inhibition can lead to a decrease in levels of anandamide, a lipid mediator implicated in pain and emotional regulation, thereby providing insights into its therapeutic potential for treating anxiety and depression .

Chemical Biology Research

Biological Activity

The compound has exhibited various biological activities, including antibacterial and anticancer properties. Its derivatives have been synthesized and evaluated for their efficacy against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicate that modifications to the piperidine and pyrimidine rings can enhance antibacterial activity .

Case Studies

A notable case study involved the synthesis of pyrimidine derivatives that demonstrated significant antibacterial effects when tested against clinical isolates. The structure-activity relationship analysis highlighted how specific substitutions on the pyrimidine core could optimize biological activity, leading to the identification of more potent compounds .

Structure-Activity Relationship (SAR) Studies

Optimization of Potency

SAR studies have been crucial in understanding how modifications to this compound influence its pharmacological properties. For example, substituents at various positions on the pyrimidine ring have been systematically varied to assess their impact on potency and selectivity against target enzymes. These studies revealed that certain modifications could increase lipophilicity and enhance binding affinity to biological targets .

Table: Summary of SAR Findings

Propiedades

IUPAC Name |

2-piperidin-1-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9(15)8-4-5-11-10(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPFZKSXFLHCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.